molecular formula C22H38N4O7S B1384707 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate CAS No. 1783835-19-7

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate

Cat. No.: B1384707
CAS No.: 1783835-19-7
M. Wt: 502.6 g/mol
InChI Key: LTVOVUNXEKKYEH-UHFFFAOYSA-N
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Description

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate is a complex organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes tert-butoxycarbonyl-protected guanidino groups and a butyl-amine backbone, combined with a hydrogen 4-methylbenzenesulfonate moiety. It is often used in synthetic chemistry and biological studies due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate typically involves multiple steps:

    Protection of Guanidine Groups: The guanidine groups are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting guanidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of the Butyl-amine Backbone: The protected guanidine is then reacted with a butyl-amine derivative under controlled conditions to form the desired backbone.

    Sulfonation: The final step involves the introduction of the hydrogen 4-methylbenzenesulfonate moiety. This is typically done by reacting the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting groups, revealing the free guanidine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and guanidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to remove Boc groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction typically results in the removal of protecting groups, exposing the reactive guanidine and amine functionalities.

Scientific Research Applications

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its protected guanidine groups make it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected guanidine groups can be selectively deprotected to reveal reactive sites that interact with specific biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethyl-amine: Similar in structure but with an ethyl backbone instead of butyl.

    4-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyl-amine: Contains a propyl backbone.

    4-[2,3-Bis(tert-butoxycarbonyl)guanidino]methyl-amine: Features a methyl backbone.

Uniqueness

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate is unique due to its butyl backbone, which provides distinct steric and electronic properties compared to its ethyl, propyl, and methyl counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[N'-(4-aminobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O4.C7H8O3S/c1-14(2,3)22-12(20)18-11(17-10-8-7-9-16)19-13(21)23-15(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,16H2,1-6H3,(H2,17,18,19,20,21);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVOVUNXEKKYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(=NCCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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